6-Methylquinoxalin-5-OL
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Overview
Description
6-Methylquinoxalin-5-OL is a nitrogen-containing heterocyclic compound with the molecular formula C9H8N2O. It is a derivative of quinoxaline, which is known for its wide range of applications in pharmaceuticals and industrial chemistry . The compound features a quinoxaline core with a methyl group at the 6th position and a hydroxyl group at the 5th position, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylquinoxalin-5-OL typically involves the condensation of o-phenylenediamine with 2-methyl-1,2-dicarbonyl compounds under acidic or basic conditions . The reaction can be carried out using various catalysts, including metal salts and organic acids, to improve yield and selectivity.
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These approaches not only enhance efficiency but also reduce the production of hazardous waste.
Chemical Reactions Analysis
Types of Reactions: 6-Methylquinoxalin-5-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoxaline-5-one derivatives.
Reduction: The compound can be reduced to form dihydroquinoxaline derivatives.
Substitution: The methyl group can be substituted with other functional groups using electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products: The major products formed from these reactions include quinoxaline-5-one, dihydroquinoxaline, and various substituted quinoxaline derivatives .
Scientific Research Applications
6-Methylquinoxalin-5-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methylquinoxalin-5-OL involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets bacterial enzymes and DNA, disrupting essential cellular processes.
Pathways Involved: It interferes with DNA replication and protein synthesis, leading to cell death in microorganisms.
Comparison with Similar Compounds
Quinoxaline: The parent compound, lacking the methyl and hydroxyl groups.
6-Methylquinoxaline: Similar structure but without the hydroxyl group.
Quinoxaline-5-OL: Similar structure but without the methyl group.
Uniqueness: 6-Methylquinoxalin-5-OL is unique due to the presence of both the methyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H8N2O |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
6-methylquinoxalin-5-ol |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-7-8(9(6)12)11-5-4-10-7/h2-5,12H,1H3 |
InChI Key |
FIAZTKAWMUVNEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC=CN=C2C=C1)O |
Origin of Product |
United States |
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